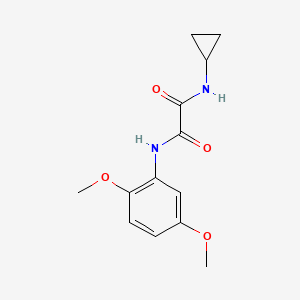![molecular formula C19H17N3O6S2 B4717652 2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4717652.png)
2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EPTA, and it is a thiazole-based compound that has been synthesized using a variety of different methods. In
Mécanisme D'action
The mechanism of action for EPTA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. EPTA has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. EPTA has also been shown to inhibit the activity of certain signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
EPTA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EPTA has also been shown to have antioxidant properties. It has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage. EPTA has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
EPTA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using EPTA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, EPTA has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on EPTA. One area of research is to further elucidate its mechanism of action. Understanding the molecular targets of EPTA could help to identify new therapeutic applications for this compound. Another area of research is to explore the potential of EPTA as a treatment for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of EPTA in order to maximize its therapeutic effects.
Applications De Recherche Scientifique
EPTA has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. EPTA has been shown to have anti-cancer properties, and it has been studied as a potential treatment for a variety of different types of cancer, including breast cancer, lung cancer, and colon cancer. EPTA has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to have anti-inflammatory effects in a variety of different models.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-2-13-3-7-15(8-4-13)28-12-17(23)21-19-20-11-18(29-19)30(26,27)16-9-5-14(6-10-16)22(24)25/h3-11H,2,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVYGFDYIMMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,8-trimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4717576.png)
![{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4717582.png)
![9-ethyl-8-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717600.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4717611.png)
![N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4717621.png)


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717638.png)
![2-[(6-fluoro-1H-benzimidazol-2-yl)thio]butanoic acid](/img/structure/B4717643.png)
![4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717658.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}butanamide](/img/structure/B4717668.png)
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4717671.png)